Binding Affinity to CXCL12: 169 μM (Kd) vs. Inactive or Weakly Binding Triazine Analogs
CXCL12 ligand 1 (compound 1 in the SAR study) binds to recombinant human CXCL12 with a dissociation constant (Kd) of 169 ± 12 μM as measured by surface plasmon resonance (SPR). In contrast, the closest analog lacking the thioglycolate substituent (compound 3, R1 = H, R2 = Ph) exhibits a 5‑fold weaker Kd of ∼900 μM, and the methyl‑substituted analog (compound 2) shows an even poorer Kd of ∼1200 μM. Compound 4, which lacks both key substituents, is a nonbinder [1].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | 169 ± 12 μM |
| Comparator Or Baseline | Compound 3 (R1 = H, R2 = Ph): ∼900 μM; Compound 2 (R1 = –SCH₂CO₂H, R2 = CH₃): ∼1200 μM; Compound 4 (R1 = H, R2 = CH₃): nonbinder |
| Quantified Difference | 5‑fold vs. compound 3; >7‑fold vs. compound 2 |
| Conditions | Surface plasmon resonance (SPR) using recombinant human CXCL12 |
Why This Matters
The >5‑fold affinity advantage over the closest analog confirms that the thioglycolate and phenyl substituents are essential for engagement of the sY12 pocket, making CXCL12 ligand 1 the only viable tool in this chemical series for robust CXCL12 binding studies.
- [1] Sprague DJ, Getschman AE, Fenske TG, Volkman BF, Smith BC. Trisubstituted 1,3,5‑Triazines: The First Ligands of the sY12‑Binding Pocket on Chemokine CXCL12. ACS Med Chem Lett. 2021;12(11):1773-1782. Table 1. doi:10.1021/acsmedchemlett.1c00388. View Source
